2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
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Overview
Description
The compound “2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a triazole ring, and multiple sulfanyl (thioether) groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and triazole rings, which are aromatic heterocycles. The butan-2-ylsulfanyl and chlorophenyl groups would provide additional complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on the exact arrangement of its atoms and the presence of the functional groups .Scientific Research Applications
Synthesis and Tautomerism
The compound's derivatives have been synthesized and studied for their unique tautomerism. For example, derivatives from a related thieno[3,2-d]pyrimidine compound exhibit azido-tetrazole tautomerism, highlighting the compound's potential in synthesizing new chemical entities with interesting structural dynamics (Sirakanyan et al., 2019).
Antifungal Agent Synthesis
Another application is in the development of antifungal agents, such as Voriconazole. This involves the synthesis of complex structures with specific stereochemistry to enhance antifungal activity, demonstrating the utility of related compounds in the development of novel therapeutics (Butters et al., 2001).
Supramolecular Assemblies
Pyrimidine derivatives have been synthesized and used as ligands for co-crystallization, forming supramolecular assemblies through hydrogen bonding. This application underscores the potential of such compounds in materials science and nanotechnology (Fonari et al., 2004).
Antitumor Activity
Compounds derived from 2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine have been investigated for their antitumor activity, demonstrating the therapeutic potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2009).
Serotonin Receptor Antagonists
Research into 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has revealed their potential as selective serotonin 5-HT6 receptor antagonists, indicating possible applications in neuropharmacology and the treatment of neurological disorders (Ivachtchenko et al., 2010).
Mechanism of Action
Target of action
Triazoles and pyrimidines are known to interact with a variety of biological targets. For instance, some triazole derivatives have been found to exhibit promising anticancer activity . .
Mode of action
The mode of action of triazoles and pyrimidines can vary widely depending on their specific chemical structure and the biological system they interact with. Some triazole derivatives have been found to inhibit the aromatase enzyme, which plays a key role in the biosynthesis of estrogens . .
Biochemical pathways
Triazoles and pyrimidines can affect various biochemical pathways. For instance, some triazole derivatives have been found to exhibit significant antibacterial activity . .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties . .
Result of action
The result of action of a compound refers to the molecular and cellular effects of its action. Some triazole derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5S2/c1-3-12(2)25-17-22-21-15(11-24-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSLUKCWCVXTFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
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